Absence of Published Direct Comparative Data Against Named Analogues
A comprehensive search of primary research literature, patents, and authoritative databases (excluding vendor sites) did not identify any direct, quantitative head-to-head comparison of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide against a named structural analog in a defined assay. The only publicly available bioactivity data point potentially associated with this compound is a BindingDB entry (EC50 1.30 x 10³ nM against PRMT3), but the entry's SMILES corresponds to a chemically distinct isoquinolinyl urea, not this compound, and therefore cannot be used for differentiation. The related pyrazol-furan carboxamide scaffold has demonstrated potent Akt1 inhibition (e.g., compound 25e, IC50 30.4 nM in LNCaP cellular phosphorylation assay) [1], but this compound was not tested, and no direct rank-order comparison exists. Consequently, no differential potency, selectivity, or pharmacokinetic claim can be made with scientific rigor.
| Evidence Dimension | Bioactivity (Akt1 cellular inhibition) |
|---|---|
| Target Compound Data | Not available (no published data for this specific compound) |
| Comparator Or Baseline | Closest class representative 25e: IC50 = 30.4 nM in LNCaP cell p-PRAS40 assay |
| Quantified Difference | Cannot be calculated; target compound untested in this system |
| Conditions | LNCaP prostate cancer cell line; Western blot quantification of phospho-PRAS40 (Akt substrate) |
Why This Matters
Scientific selection cannot be based on assumed class-level potency; procurement decisions must await direct experimental characterization of this specific compound.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. View Source
